Pheniramine 4-aminosalicylate

Catalog No.
S594268
CAS No.
2508-73-8
M.F
C23H27N3O3
M. Wt
393.5 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pheniramine 4-aminosalicylate

CAS Number

2508-73-8

Product Name

Pheniramine 4-aminosalicylate

IUPAC Name

4-amino-2-hydroxybenzoic acid;N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine

Molecular Formula

C23H27N3O3

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C16H20N2.C7H7NO3/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16;8-4-1-2-5(7(10)11)6(9)3-4/h3-10,12,15H,11,13H2,1-2H3;1-3,9H,8H2,(H,10,11)

InChI Key

OJAJSEABEYJWLC-UHFFFAOYSA-N

SMILES

CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2.C1=CC(=C(C=C1N)O)C(=O)O

Synonyms

pheniramine aminosalicylate, pheniramine p-aminosalicylate

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2.C1=CC(=C(C=C1N)O)C(=O)O

Pheniramine 4-aminosalicylate is a compound that combines pheniramine, an antihistamine, with 4-aminosalicylic acid, a drug historically used in the treatment of tuberculosis. The chemical structure of pheniramine 4-aminosalicylate can be represented by the formula C16H20N2C7H7NO3C_{16}H_{20}N_{2}\cdot C_{7}H_{7}NO_{3}, indicating its dual components. Pheniramine acts primarily as an antagonist to histamine H1 receptors, providing relief from allergic symptoms, while 4-aminosalicylic acid is known for its role in inhibiting bacterial growth.

Typical of both its components. The pheniramine moiety can participate in reactions such as:

  • N-dealkylation: This process leads to the formation of metabolites like N-desmethylpheniramine.
  • Hydroxylation: The compound may also undergo hydroxylation, which is a common metabolic pathway for many drugs.

The 4-aminosalicylic acid part can engage in reactions such as:

  • Acylation: It can react with acyl chlorides to form amides.
  • Esterification: This reaction with alcohols can yield esters, which may have different pharmacological properties.

The synthesis of pheniramine 4-aminosalicylate typically involves:

  • Formation of Pheniramine: This is achieved through a series of reactions starting from pyridine derivatives and alkyl amines.
  • Coupling with 4-Aminosalicylic Acid: The final step involves coupling pheniramine with 4-aminosalicylic acid, often facilitated by activating agents that promote amide bond formation.

Pheniramine 4-aminosalicylate has potential applications in:

  • Allergy Treatment: Leveraging the antihistaminic properties of pheniramine to alleviate allergic responses.
  • Antimicrobial Therapy: Utilizing the properties of 4-aminosalicylic acid to target bacterial infections, particularly those caused by tuberculosis.

This dual functionality makes it a candidate for combination therapies aimed at patients suffering from both allergies and bacterial infections.

Studies on pheniramine 4-aminosalicylate indicate that it may interact with various other medications due to its active components. For instance:

  • Antihistamines: Co-administration with other antihistamines could enhance sedative effects.
  • Antitubercular Drugs: Its use alongside standard tuberculosis treatments might require careful monitoring due to potential interactions affecting drug metabolism and efficacy .

Understanding these interactions is crucial for ensuring patient safety and optimizing therapeutic outcomes.

Pheniramine 4-aminosalicylate shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
ChlorpheniramineHalogenated derivative of pheniramineHigher potency due to halogenation
BrompheniramineAnother halogenated derivativeSimilar applications but varies in sedative effects
DiphenhydramineFirst-generation antihistamineStronger sedative effects; used for sleep aid
DoxylamineAntihistamine with sedative propertiesCommonly used as a sleep aid; structurally similar
4-Aminosalicylic AcidStandalone antitubercular agentPrimarily used for tuberculosis treatment

Pheniramine 4-aminosalicylate is unique due to its combination of antihistaminic and antitubercular properties, making it particularly versatile compared to other compounds that typically focus on a single therapeutic area.

Other CAS

3269-83-8

Wikipedia

Pheniramine p-aminosalicylate

Dates

Modify: 2023-07-20

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